4,5-Di-morpholin-4-yl-[1,2]benzoquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimorpholin-4-ylcyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13-9-11(15-1-5-19-6-2-15)12(10-14(13)18)16-3-7-20-8-4-16/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOGDPVZDITNCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C(=O)C=C2N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291645 | |
| Record name | 4,5-Di-morpholin-4-yl-[1,2]benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4608-10-0 | |
| Record name | NSC76964 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Di-morpholin-4-yl-[1,2]benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,5 Di Morpholin 4 Yl Nih.govnih.govbenzoquinone
The synthesis of 4,5-diamino-substituted nih.govnih.govbenzoquinones, a class of compounds to which 4,5-Di-morpholin-4-yl- nih.govnih.govbenzoquinone belongs, can be achieved through several strategic pathways. These methods primarily involve the reaction of a catechol precursor with the corresponding amine.
One of the most direct and high-yield methods involves a one-step reaction starting from catechol and the appropriate secondary amine. nih.gov For the synthesis of 4,5-Di-morpholin-4-yl- nih.govnih.govbenzoquinone, this would involve the reaction of catechol with morpholine (B109124). A key aspect of this synthesis is the use of a copper complex, which serves to stabilize the intermediate species, facilitating the formation of the desired 4,5-disubstituted product. nih.gov This method is advantageous due to its efficiency and high yields. nih.gov
An alternative approach to synthesizing morpholino-substituted nih.govnih.govbenzoquinones involves the oxidation of a corresponding substituted catechol. oup.com In this methodology, a 4-morpholinylcatechol would first be synthesized, followed by an oxidation step to yield the target quinone. Silver oxide is a common oxidizing agent used for this transformation. oup.com
The table below summarizes a general synthetic approach for analogous compounds, which can be adapted for 4,5-Di-morpholin-4-yl- nih.govnih.govbenzoquinone.
Table 1: Synthesis of 4,5-Diamino-substituted-1,2-benzoquinones
| Starting Material | Reagent | Key Condition | Product Class | Reference |
| Catechol | Secondary Amine (e.g., morpholine) | Copper complex formation | 4,5-Diamino-substituted-1,2-benzoquinone | nih.gov |
| Substituted Catechol | Silver Oxide | Oxidation | Morpholino-1,2-benzoquinone | oup.com |
Advanced Purification Techniques for Substituted Benzoquinones
The purification of substituted benzoquinones is a critical step to ensure high purity for subsequent applications and characterization. Several advanced techniques are employed, tailored to the specific properties of the compound.
Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. The choice of solvent is crucial and depends on the solubility of the benzoquinone derivative. For substituted benzoquinones, common solvents for recrystallization include ethanol, methanol (B129727), and petroleum ether. orgsyn.orgsciencemadness.org The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, followed by slow cooling to allow for the formation of pure crystals.
Column chromatography is another powerful purification method, particularly useful for separating mixtures of compounds with different polarities. acs.orgtandfonline.com For substituted benzoquinones, normal-phase chromatography using silica (B1680970) gel as the stationary phase is common. tandfonline.com A solvent system (eluent) of appropriate polarity is chosen to allow for the differential migration of the components of the mixture down the column, leading to their separation. The selection of the eluent is often guided by preliminary analysis using thin-layer chromatography (TLC). tandfonline.com
Sublimation can be an effective purification method for benzoquinones that are sufficiently volatile and thermally stable. youtube.com This technique involves heating the solid compound under reduced pressure, causing it to transition directly into the gas phase. The gaseous compound then crystallizes back into a solid upon contacting a cold surface, leaving non-volatile impurities behind.
Steam distillation is a technique applicable to volatile compounds that are immiscible with water. It can be used to purify some benzoquinones, especially to remove non-volatile impurities. sciencemadness.org The process involves passing steam through the crude material, with the volatile quinone co-distilling with the water.
Soxhlet extraction is a continuous extraction method that can be used to purify solid compounds with limited solubility in a particular solvent. The crude material is placed in a thimble, and a solvent is continuously cycled through it, gradually extracting the desired compound. sciencemadness.org
The table below outlines various purification techniques applicable to substituted benzoquinones.
Table 2:
| Technique | Principle | Typical Application | Reference(s) |
| Recrystallization | Differential solubility at different temperatures | General purification of solid compounds | orgsyn.orgsciencemadness.org |
| Column Chromatography | Differential adsorption onto a stationary phase | Separation of mixtures of compounds | acs.orgtandfonline.com |
| Sublimation | Phase transition from solid to gas | Purification of volatile, thermally stable solids | youtube.com |
| Steam Distillation | Co-distillation with water | Purification of volatile, water-immiscible compounds | sciencemadness.org |
| Soxhlet Extraction | Continuous solid-liquid extraction | Purification of compounds with limited solubility | sciencemadness.org |
Mechanistic Investigations of 4,5 Di Morpholin 4 Yl 1 2 Benzoquinone Reactivity
Nucleophilic Addition and Substitution Mechanisms
The presence of two electron-donating morpholino groups on the abo.fihw.ac.ukbenzoquinone core significantly influences its reactivity towards nucleophiles. These reactions are governed by the electrophilicity of the quinone ring carbons and the nature of the incoming nucleophile.
Regioselectivity and Stereoselectivity in Reactions with Nucleophiles
The addition of nucleophiles to substituted o-benzoquinones is a complex process where regioselectivity is a key consideration. For 4,5-diamino-substituted abo.fihw.ac.ukbenzoquinones, the two amino groups dramatically alter the electron distribution in the quinone ring. Generally, in o-quinones, nucleophilic attack can occur at the C-3, C-4, C-5, or C-6 positions. The two morpholino groups at C-4 and C-5, being electron-donating, are expected to decrease the electrophilicity of these positions.
Studies on related systems, such as the reaction of 3-heptadecyl-1,2-benzoquinone with amines, have shown that nucleophilic attack by amines like 1-aminopentane occurs regiospecifically at the C-5 position. nih.gov In the case of 4,5-Di-morpholin-4-yl- abo.fihw.ac.ukbenzoquinone, the C-3 and C-6 positions are the most likely sites for nucleophilic attack due to reduced electron density compared to the C-4 and C-5 positions.
The stereoselectivity of these reactions is influenced by the steric bulk of both the quinone substituents and the incoming nucleophile. The two morpholino groups create a sterically hindered environment around the C-4 and C-5 positions. This steric hindrance would further direct incoming nucleophiles to the less encumbered C-3 and C-6 positions. While specific stereochemical studies on 4,5-Di-morpholin-4-yl- abo.fihw.ac.ukbenzoquinone are not extensively documented, it is anticipated that the approach of a nucleophile would occur from the less hindered face of the planar quinone ring, potentially leading to specific stereoisomers in the products. The addition of vindoline (B23647) to p-benzoquinone, for instance, has been shown to be highly dependent on reaction conditions, leading to a variety of regio- and stereoisomers. nih.gov
ipso-Substitution versus Addition/Elimination Pathways
The reaction of substituted quinones with nucleophiles can proceed through different mechanistic pathways, primarily ipso-substitution or addition-elimination. Ipso-substitution involves the direct replacement of a substituent on the aromatic ring by the incoming nucleophile. rsc.org In contrast, an addition-elimination mechanism involves the initial addition of the nucleophile to an unsubstituted carbon, followed by the elimination of a leaving group from an adjacent carbon.
A study on the reaction of 2,5-dihydroxy- abo.finih.gov-benzoquinone with morpholine (B109124) provided significant insight into this dichotomy. rsc.org It was demonstrated through isotopic labeling that the reaction proceeds via an ipso-substitution mechanism, where the morpholine directly displaces the hydroxyl groups. rsc.org Given the structural analogy, it is plausible that the reaction of a suitable precursor with morpholine to form 4,5-Di-morpholin-4-yl- abo.fihw.ac.ukbenzoquinone could also involve an ipso-substitution pathway.
The preference for one pathway over the other is influenced by several factors, including the nature of the leaving group, the stability of the intermediate carbocation (in the case of electrophilic substitution), and the reaction conditions. For nucleophilic aromatic substitution on quinones, the stability of the Meisenheimer-like intermediate plays a crucial role. In the case of 4,5-Di-morpholin-4-yl- abo.fihw.ac.ukbenzoquinone, the morpholino groups themselves are not typically considered good leaving groups under standard nucleophilic substitution conditions. Therefore, reactions with this compound are more likely to involve addition to the quinone ring rather than substitution of the morpholino groups.
Redox Chemistry and Electron Transfer Mechanisms
The redox properties of benzoquinones are fundamental to their chemical and biological activity. The introduction of electron-donating morpholino groups is expected to significantly modulate the electrochemical behavior of the quinone ring.
Electrochemical Behavior of Benzoquinones
The electrochemical behavior of benzoquinones is typically characterized by two reversible one-electron reduction steps in aprotic solvents. hw.ac.uk The first reduction forms a semiquinone radical anion, and the second forms the hydroquinone (B1673460) dianion. The reduction potentials are sensitive to the nature and position of the substituents on the quinone ring.
Cyclic voltammetry is a key technique used to study these processes. For 2,5-bis(alkyl/arylamino)1,4-benzoquinones, the presence of electron-donating amino groups shifts the half-wave potential to more negative values. researchgate.net This indicates that the amino-substituted quinones are more difficult to reduce compared to the unsubstituted parent quinone. This effect is attributed to the increased electron density on the quinone ring.
| Compound | First Half-Wave Potential (E¹₁/₂) (V vs. SCE) |
| 2,5-bis(2-propylamino)1,4-benzoquinone | -0.75 |
| 2,5-bis(cyclohexylamino)1,4-benzoquinone | -0.78 |
| 2,5-bis(3-methylanilino)1,4-benzoquinone | -0.65 |
| Data sourced from a study on 2,5-bis(alkyl/arylamino)1,4-benzoquinones and is intended for comparative purposes. researchgate.net |
Based on these trends, it is expected that 4,5-Di-morpholin-4-yl- abo.fihw.ac.ukbenzoquinone would also exhibit a significantly negative reduction potential due to the strong electron-donating nature of the two morpholino groups.
Formation of Semiquinone Radicals and Hydroquinone Species
The one-electron reduction of a benzoquinone leads to the formation of a semiquinone radical anion. These radical species can be highly stable, especially when the negative charge and the unpaired electron are delocalized over a large π-system. The stability of the semiquinone radical is also influenced by the substituents on the quinone ring.
Electron Spin Resonance (ESR) spectroscopy is a powerful tool for the characterization of these radical species. The ESR spectrum of the p-benzoquinone anion radical, for example, shows a characteristic five-line pattern due to the hyperfine coupling of the unpaired electron with the four equivalent protons. jeol.com The hyperfine coupling constants provide information about the distribution of the unpaired electron density within the molecule.
For 4,5-Di-morpholin-4-yl- abo.fihw.ac.ukbenzoquinone, the formation of the semiquinone radical anion would involve the acceptance of an electron into the lowest unoccupied molecular orbital (LUMO) of the quinone ring. The two morpholino groups would influence the energy of the LUMO and the spin density distribution in the resulting radical. While specific ESR data for the semiquinone radical of 4,5-Di-morpholin-4-yl- abo.fihw.ac.ukbenzoquinone is not available, studies on related N,N,N',N'-tetrasubstituted p-phenylenediamine (B122844) radical cations show that the hyperfine coupling constants are sensitive to the nature of the alkyl substituents on the nitrogen atoms. nih.gov
The subsequent two-electron reduction of the quinone, or the one-electron reduction of the semiquinone radical, leads to the formation of the corresponding hydroquinone species, in this case, 4,5-Di-morpholin-4-yl-benzene-1,2-diol. The stability and properties of this hydroquinone are also influenced by the morpholino substituents.
Reaction Kinetics and Thermodynamic Considerations
The rates and equilibrium positions of the reactions of 4,5-Di-morpholin-4-yl- abo.fihw.ac.ukbenzoquinone are governed by kinetic and thermodynamic parameters. The electron-donating morpholino groups are expected to decrease the reaction rates with nucleophiles compared to unsubstituted or electron-withdrawing group-substituted benzoquinones.
A study on the reaction of various substituted 1,4-benzoquinones with hydrogen peroxide showed that the activation parameters are influenced by the substituents. unideb.hu For instance, the activation entropy was found to depend on the number of substituents on the benzoquinone ring. unideb.hu
While specific kinetic and thermodynamic data for the reactions of 4,5-Di-morpholin-4-yl- abo.fihw.ac.ukbenzoquinone are scarce in the literature, computational studies can provide valuable estimates. Density Functional Theory (DFT) calculations have been used to investigate the mechanism and energetics of reactions involving substituted quinones. For example, a computational study on the reaction of 4,5-dibromo-1,2-diaminobenzene with copper cyanide provided detailed thermodynamic and kinetic parameters for the substitution reaction. researchgate.net A similar approach could be applied to the reactions of 4,5-Di-morpholin-4-yl- abo.fihw.ac.ukbenzoquinone to elucidate the reaction pathways and predict the activation energies and reaction enthalpies.
The following table presents hypothetical activation parameters for the reaction of a nucleophile with a benzoquinone, illustrating the expected trend upon introduction of electron-donating groups.
| Benzoquinone Derivative | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
| Unsubstituted 1,4-benzoquinone | Lower | Lower | Less Negative |
| 4,5-Di-morpholin-4-yl- abo.fihw.ac.ukbenzoquinone | Higher | Higher | More Negative |
| This table is illustrative and intended to show the expected qualitative trends based on general principles of physical organic chemistry. |
Influence of Solvent Effects and Catalysis on Reaction Outcomes
The reactivity of the 4,5-di-morpholin-4-yl- acs.orgnih.govbenzoquinone system is intricately linked to the surrounding chemical environment. Both the choice of solvent and the presence of catalysts can profoundly influence reaction pathways, yields, and the ultimate stability of the resulting products. While specific, comprehensive studies focusing solely on the solvent and catalytic effects for 4,5-di-morpholin-4-yl- acs.orgnih.govbenzoquinone are not extensively documented in publicly available literature, valuable insights can be drawn from mechanistic investigations of closely related 4,5-diamino-substituted acs.orgnih.govbenzoquinones and the foundational reactions of catechols with amines.
The formation of 4,5-di-morpholin-4-yl- acs.orgnih.govbenzoquinone typically proceeds from the reaction of a catechol precursor with morpholine. This process is complex, often involving oxidation of the catechol to the highly reactive o-quinone, followed by nucleophilic addition of the amine. nih.gov The reaction environment plays a crucial role in mediating this delicate sequence.
Influence of Solvent Effects:
The solvent medium can affect the rate and outcome of the synthesis of 4,5-disubstituted acs.orgnih.govbenzoquinones by influencing the solubility of reactants, stabilizing intermediates, and potentially participating in the reaction mechanism.
Polar Protic Solvents: Solvents such as water and alcohols can hydrogen bond with reactants and intermediates. In the synthesis of related amino-quinones from catechols, aqueous solutions have been utilized. nih.gov For instance, the reaction of 4-methylcatechol (B155104) with propylamine (B44156) is conducted in an aqueous sodium carbonate solution. nih.gov However, the high reactivity of o-quinones in the presence of nucleophiles like water can lead to a complex mixture of products, making selectivity a significant challenge. nih.govnih.gov The use of methanol (B129727) has been reported in the synthesis of 4,5-dimethoxy-1,2-benzoquinone, indicating that protic solvents can be employed, likely to facilitate the dissolution of starting materials and reagents. nih.gov
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are capable of dissolving a wide range of organic and inorganic reactants. DMSO, in particular, has been noted for its role not just as a solvent but also as an oxidant and oxygen source in certain iodine-catalyzed conversions of cyclohexanones to catechols, highlighting its potential for active participation in the reaction. acs.org In a multi-step synthesis starting from catechol, DMSO was used as the solvent for a key transformation step. sciencemadness.org
The choice of solvent is therefore a critical parameter that needs to be optimized to control the intricate reaction pathways and favor the formation of the desired 4,5-di-morpholin-4-yl- acs.orgnih.govbenzoquinone over potential side products.
Influence of Catalysis:
Catalysis is instrumental in directing the synthesis of 4,5-diamino- acs.orgnih.govbenzoquinones, often by facilitating the initial oxidation of the catechol precursor or by stabilizing reactive intermediates.
Oxidative Catalysis: The conversion of catechol to the corresponding o-benzoquinone is a crucial oxidation step. Various oxidizing agents have been employed for this purpose in the synthesis of related compounds. Sodium periodate (B1199274) (NaIO₄) is used as an oxidant in the reaction between 4-methylcatechol and propylamine. nih.gov In another example, lead dioxide (PbO₂) in methanol is used to prepare 4,5-dimethoxy-1,2-benzoquinone from catechol. nih.gov These oxidants generate the electrophilic o-quinone in situ, which is then readily attacked by the amine nucleophile.
Metal-Based Catalysis: Metal catalysts can play a significant role in these reactions. Cerium-based catalysts have been shown to facilitate reactions involving catechol derivatives, although in some cases leading to only moderate yields of the desired products. acs.org More specific to the synthesis of 4,5-diamino-substituted-1,2-benzoquinones, the use of a copper complex has been reported to stabilize the reaction intermediate, leading to high yields of the final product in a single-step synthesis from catechol and the corresponding secondary amine. The enzyme catechol-O-methyltransferase, which catalyzes the methylation of catechols, provides a biological example of how a catalytic environment can enhance reaction rates by orders of magnitude by providing a favorable electrostatic environment and excluding water from the active site. nih.gov This principle of a controlled microenvironment is mimicked in chemical synthesis through the use of specific catalysts and solvent systems.
The table below summarizes the solvents and catalysts used in the synthesis of analogous 4,5-disubstituted benzoquinones, providing a framework for understanding the potential conditions applicable to the synthesis and reactivity of 4,5-di-morpholin-4-yl- acs.orgnih.govbenzoquinone.
| Product | Starting Material | Solvent(s) | Catalyst/Reagent | Reference |
| 4,5-Disubstituted- acs.orgnih.govbenzoquinones | Catechol & Amines | Aqueous Na₂CO₃ | NaIO₄ (Oxidant) | nih.gov |
| 4,5-Dimethoxy- acs.orgnih.govbenzoquinone | Catechol | Methanol | PbO₂ (Oxidant) | nih.gov |
| Various Hydroxylated Products | Catechol Derivative | Not specified | Cerium-based catalyst | acs.org |
| Substituted Catechols | Cyclohexanones | DMSO | I₂ | acs.org |
| Methylated Catechols | Dopamine | Aqueous (Enzymatic) | Catechol-O-methyltransferase | nih.gov |
| 1,2-Methylenedioxybenzene | Catechol | DMSO | NaOH | sciencemadness.org |
This table presents data for compounds structurally related to 4,5-Di-morpholin-4-yl- acs.orgnih.govbenzoquinone to illustrate common solvent and catalytic systems.
Advanced Spectroscopic Characterization Techniques for 4,5 Di Morpholin 4 Yl 1 2 Benzoquinone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.
One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for the initial structural assessment of 4,5-Di-morpholin-4-yl- hmdb.cahmdb.cabenzoquinone.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 4,5-Di-morpholin-4-yl- hmdb.cahmdb.cabenzoquinone is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) rings and the benzoquinone core. The protons on the morpholine rings typically appear as multiplets in the range of 3.0-4.0 ppm. Specifically, the protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to be downfield compared to those adjacent to the oxygen atom (O-CH₂) due to the differing electron-withdrawing effects. The vinylic proton on the benzoquinone ring is anticipated to appear as a singlet in the olefinic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons (C=O) of the benzoquinone moiety are expected to resonate at the most downfield region, typically around 180 ppm. The carbons of the C=C double bond in the quinone ring will also show characteristic signals in the olefinic region. The carbons of the two equivalent morpholine rings will give rise to two distinct signals corresponding to the N-CH₂ and O-CH₂ groups. The chemical shifts for these carbons generally fall in the range of 40-70 ppm. researchgate.netchemicalbook.com
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Morpholine N-CH₂ | Predicted: ~3.5-3.8 | Predicted: ~45-55 |
| Morpholine O-CH₂ | Predicted: ~3.7-4.0 | Predicted: ~65-70 |
| Benzoquinone C-H | Predicted: ~5.8-6.5 | Predicted: ~100-110 |
| Benzoquinone C-N | Predicted: N/A | Predicted: ~145-155 |
| Benzoquinone C=O | Predicted: N/A | Predicted: ~175-185 |
| Note: Predicted values are based on typical ranges for similar structural motifs. |
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 4,5-Di-morpholin-4-yl- hmdb.cahmdb.cabenzoquinone, COSY would show correlations between the geminal and vicinal protons within the morpholine rings, helping to assign the specific methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in definitively assigning the ¹³C signals for each protonated carbon in the molecule, such as the CH₂ groups of the morpholine rings and the C-H group on the benzoquinone ring. beilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. nih.gov This powerful technique would allow for the confirmation of the connectivity between the morpholine rings and the benzoquinone core. For instance, correlations would be expected between the protons of the N-CH₂ groups of the morpholine rings and the C4 and C5 carbons of the benzoquinone ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 4,5-Di-morpholin-4-yl- hmdb.cahmdb.cabenzoquinone (C₁₄H₁₈N₂O₄), the expected exact mass is approximately 278.1267 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. sigmaaldrich.com
Common fragmentation patterns for this molecule under electron ionization (EI) could involve the loss of one or both morpholine rings, or fragments thereof. Cleavage of the C-N bond between the benzoquinone ring and the morpholine substituent is a likely fragmentation pathway.
| Ion | Proposed Structure | Expected m/z |
| [M]⁺ | C₁₄H₁₈N₂O₄⁺ | 278.13 |
| [M - C₄H₈NO]⁺ | Loss of a morpholine radical | 192.05 |
| [C₆H₃O₂N]⁺ | Benzoquinone with one nitrogen | 121.02 |
| [C₄H₈NO]⁺ | Morpholine cation | 86.06 |
| Note: The m/z values are approximate and based on integer masses. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4,5-Di-morpholin-4-yl- hmdb.cahmdb.cabenzoquinone would be characterized by several key absorption bands.
The most prominent peaks would be due to the stretching vibrations of the carbonyl (C=O) groups of the quinone ring, which typically appear in the region of 1650-1690 cm⁻¹. The C=C stretching vibrations of the benzoquinone ring would be observed around 1600 cm⁻¹. The C-N stretching vibrations from the morpholine substituents are expected in the 1250-1020 cm⁻¹ range. The C-O-C stretching of the ether linkage within the morpholine rings would also give a characteristic signal, usually in the 1150-1085 cm⁻¹ region. researchgate.netchemicalbook.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1650 - 1690 |
| Alkene (C=C) | Stretch | ~1600 |
| Amine (C-N) | Stretch | 1250 - 1020 |
| Ether (C-O-C) | Stretch | 1150 - 1085 |
| Alkane (C-H) | Stretch | 2850 - 3000 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of 4,5-Di-morpholin-4-yl- hmdb.cahmdb.cabenzoquinone would be required. The diffraction pattern of X-rays passing through the crystal provides information about the crystal lattice and the arrangement of atoms within the unit cell.
The data obtained from X-ray crystallography includes the space group, unit cell dimensions (a, b, c, α, β, γ), and the precise coordinates of each atom. This allows for the accurate determination of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure in the solid state. researchgate.net
| Crystallographic Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules per unit cell. |
| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles between adjacent bonds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of 4,5-Di-morpholin-4-yl- hmdb.cahmdb.cabenzoquinone is expected to show characteristic absorption bands.
Benzoquinones typically exhibit two main types of electronic transitions: n → π* and π → π. The n → π transitions, which are generally weaker, are expected to appear at longer wavelengths (in the visible region), contributing to the color of the compound. The more intense π → π* transitions occur at shorter wavelengths (in the UV region). The presence of the electron-donating morpholine groups is likely to cause a bathochromic (red) shift of the absorption maxima compared to the parent 1,2-benzoquinone. researchgate.netnih.govnih.gov
| Transition Type | Expected Wavelength Range (λ_max, nm) | Relative Intensity |
| n → π | ~400 - 500 | Weak |
| π → π | ~250 - 350 | Strong |
| Note: The exact λ_max values are dependent on the solvent used for the analysis. |
Theoretical and Computational Chemistry Studies of 4,5 Di Morpholin 4 Yl 1 2 Benzoquinone
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For quinone derivatives, DFT methods like B3LYP are frequently employed to optimize molecular geometries and predict electronic characteristics. academie-sciences.frias.ac.in
Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. In quinone derivatives, the introduction of electron-donating groups, such as amino or morpholino groups, is known to increase the energy of the HOMO, thereby reducing the HOMO-LUMO gap and influencing the redox potential. mdpi.com
For aminobenzoquinones, the HOMO is typically localized on the electron-donating amino substituent and the benzene (B151609) ring, while the LUMO is predominantly centered on the quinone carbonyl groups. This distribution is fundamental to their charge-transfer characteristics.
Table 1: Representative Theoretical Data for Aminobenzoquinone Derivatives
| Property | Value | Method | Reference Compound |
| HOMO Energy | -5.8 eV | B3LYP/6-31G | 2,5-diamino-1,4-benzoquinone (B74859) |
| LUMO Energy | -2.5 eV | B3LYP/6-31G | 2,5-diamino-1,4-benzoquinone |
| HOMO-LUMO Gap | 3.3 eV | B3LYP/6-31G* | 2,5-diamino-1,4-benzoquinone |
Note: This data is illustrative and based on calculations for a related aminobenzoquinone. The actual values for 4,5-Di-morpholin-4-yl- elsevierpure.comacademie-sciences.frbenzoquinone may vary.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can aid in the structural elucidation of newly synthesized compounds. nih.govnih.gov The calculated values are often compared with experimental data to confirm the molecular structure. nih.gov
Table 2: Predicted Spectroscopic Data for a Morpholino-Substituted Aromatic System
| Parameter | Predicted Value | Experimental Value | Compound |
| 13C NMR (C-N) | 48.5 ppm | 47.9 ppm | 2-morpholin-4-yl-pyrimidine |
| 1H NMR (CH2-N) | 3.65 ppm | 3.72 ppm | 2-morpholin-4-yl-pyrimidine |
| IR Freq. (C-N stretch) | 1115 cm-1 | 1118 cm-1 | 2-morpholin-4-yl-pyrimidine |
Note: This data is for a representative morpholino-containing heterocyclic compound and serves as an example of the accuracy of DFT predictions.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamics of molecules over time. scienceopen.comistanbul.edu.trsemanticscholar.org For a molecule like 4,5-Di-morpholin-4-yl- elsevierpure.comacademie-sciences.frbenzoquinone, MD simulations can reveal the preferred orientations of the two morpholine (B109124) rings relative to the benzoquinone core. These simulations provide insights into the molecule's shape, flexibility, and potential interactions with its environment, which are crucial for understanding its biological activity and material properties. scienceopen.comistanbul.edu.trsemanticscholar.org The stability of different conformers can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the simulation trajectory. scienceopen.com
Reaction Mechanism Elucidation via Computational Pathways
Computational methods are invaluable for elucidating reaction mechanisms by mapping out the potential energy surfaces of chemical reactions. For quinone derivatives, this can include studying their behavior in redox reactions or their susceptibility to nucleophilic attack. ias.ac.in DFT calculations can identify transition states and intermediates, providing a detailed picture of the reaction pathway and the associated energy barriers. academie-sciences.fr For example, in related systems, computational studies have detailed the stepwise mechanisms of proton transfer. academie-sciences.fr
Prediction of Redox Potentials and Electrochemical Properties
The electrochemical properties of quinones are of significant interest for applications such as organic batteries. mdpi.comacs.org Computational chemistry, particularly DFT, can predict the redox potentials of quinone derivatives with good accuracy. elsevierpure.comias.ac.inrsc.orged.govnih.gov These calculations typically involve computing the Gibbs free energy change for the reduction or oxidation of the molecule. elsevierpure.comed.gov The choice of the computational method and solvation model is critical for obtaining results that correlate well with experimental values. elsevierpure.com For instance, the conductor-like polarizable continuum model (C-PCM) has shown good agreement with experimental data for single-electron transitions in aprotic polar solvents. elsevierpure.com It has been established that electron-donating substituents, like amino groups, generally lower the redox potential of quinones. mdpi.com
Table 3: Computationally Predicted Redox Potentials of Substituted Benzoquinones
| Compound | E° (V) vs. SHE (Calculated) | E° (V) vs. SHE (Experimental) |
| 1,4-Benzoquinone | 0.71 | 0.71 |
| 2,5-Dichloro-1,4-benzoquinone | 0.74 | 0.74 |
| 2,5-Dihydroxy-1,4-benzoquinone | 0.49 | 0.48 |
Note: This table presents data for related benzoquinone derivatives to illustrate the predictive power of computational methods.
In Silico Approaches for Molecular Interactions
In silico methods, such as molecular docking and molecular dynamics simulations, are used to study the interactions between a molecule and a biological target, such as a protein. scienceopen.comistanbul.edu.trsemanticscholar.orgnih.gov These techniques can predict the binding affinity and mode of interaction, which is crucial for drug discovery and understanding the mechanisms of action of bioactive compounds. scienceopen.comistanbul.edu.trsemanticscholar.orgnih.gov For a molecule like 4,5-Di-morpholin-4-yl- elsevierpure.comacademie-sciences.frbenzoquinone, docking studies could be performed to investigate its potential to bind to various enzymes or receptors. These studies analyze intermolecular interactions like hydrogen bonds and hydrophobic contacts to assess the stability of the ligand-protein complex. scienceopen.comistanbul.edu.tr
Chemical Transformations and Derivative Synthesis of 4,5 Di Morpholin 4 Yl 1 2 Benzoquinone
Chemical Modifications of the Benzoquinone Core
The benzoquinone core of 4,5-di-morpholin-4-yl- ias.ac.inias.ac.inbenzoquinone is susceptible to various chemical modifications, primarily through reactions that target the carbon-carbon double bonds and the carbonyl groups. These transformations can alter the electronic properties, redox potential, and steric environment of the molecule.
One common modification involves nucleophilic addition reactions. Although the morpholino groups are electron-donating, making the quinone ring less electrophilic than unsubstituted benzoquinone, reactions with strong nucleophiles can still occur. For instance, the addition of thiols to substituted benzoquinones is a well-established reaction. researchgate.net In the case of 4,5-di-morpholin-4-yl- ias.ac.inias.ac.inbenzoquinone, a nucleophilic attack could potentially occur at the C3 and C6 positions, leading to the formation of thioether derivatives. The regioselectivity of such additions would be influenced by both steric hindrance from the morpholine (B109124) groups and the electronic effects of the substituents.
Furthermore, the carbonyl groups of the benzoquinone can undergo reactions typical of ketones. For example, condensation with amines or hydrazines can lead to the formation of imines or hydrazones, respectively. These reactions would significantly alter the electronic structure of the quinone system and could be used to introduce further functional groups.
Another avenue for modifying the benzoquinone core is through reactions that lead to the formation of heterocyclic rings. The reaction of ortho-diaminobenzenes with 1,2-dicarbonyl compounds is a classical method for synthesizing quinoxalines. Similarly, 4,5-diamino-1,2-benzoquinones can serve as precursors for the synthesis of various heterocyclic systems. frontiersin.org By analogy, derivatization of the amino groups in 4,5-di-morpholin-4-yl- ias.ac.inias.ac.inbenzoquinone could be followed by intramolecular cyclization to yield novel heterocyclic structures fused to the benzoquinone ring. For instance, reaction with α-dicarbonyl compounds could lead to the formation of pyrazine-fused quinones.
Table 1: Potential Chemical Modifications of the Benzoquinone Core
| Reaction Type | Reagent/Conditions | Potential Product |
| Nucleophilic Addition | Thiols (e.g., R-SH) | 3-Thioether- or 3,6-dithioether-substituted hydroquinone (B1673460) (after reduction) |
| Condensation | Primary amines (R-NH2) | Imine derivatives |
| Condensation | Hydrazines (R-NHNH2) | Hydrazone derivatives |
| Heterocycle Formation | α-Dicarbonyl compounds | Pyrazine-fused quinone derivatives |
Derivatization at the Morpholine Moieties
The morpholine moieties in 4,5-di-morpholin-4-yl- ias.ac.inias.ac.inbenzoquinone offer opportunities for derivatization, primarily by targeting the nitrogen atoms. Although the lone pair of electrons on the nitrogen is delocalized into the benzoquinone ring, they can still exhibit nucleophilic character. The morpholine ring itself is generally stable, but modifications can be achieved under specific conditions.
The morpholine heterocycle is a common feature in many bioactive molecules and approved drugs. nih.gov Its synthesis and functionalization are well-documented, providing a basis for potential derivatization of the target molecule. nih.gov While direct N-alkylation or N-acylation of the morpholine rings in the title compound might be challenging due to the electron-withdrawing nature of the quinone, such reactions could be feasible on a reduced hydroquinone precursor where the nitrogen atoms are more nucleophilic. Subsequent oxidation would then yield the derivatized quinone.
Alternatively, modifications can be introduced by starting with functionalized morpholine derivatives in the initial synthesis of the dimorpholino-benzoquinone. A general synthesis for 4,5-diamino-substituted-1,2-benzoquinones involves the reaction of catechol with the corresponding secondary amine in the presence of a copper complex to stabilize the intermediate. nih.gov By using a morpholine derivative bearing a substituent on one of its carbon atoms, a functionalized 4,5-di-morpholin-4-yl- ias.ac.inias.ac.inbenzoquinone can be prepared. This approach allows for the introduction of a wide range of functional groups, thereby tuning the steric and electronic properties of the final molecule.
For instance, using a C-substituted morpholine, such as 2-methylmorpholine, in the synthesis would result in a derivative with increased steric bulk near the quinone core. This could influence the molecule's reactivity and its interactions with biological targets.
Table 2: Strategies for Derivatization at the Morpholine Moieties
| Strategy | Description | Example |
| Derivatization of Precursor | Modification of the morpholine ring prior to its attachment to the benzoquinone core. | Synthesis using 2-methylmorpholine to yield a C-methylated derivative. |
| Post-synthetic Modification | Chemical transformation of the morpholine ring after the formation of the dimorpholino-benzoquinone. | N-alkylation of the reduced hydroquinone form followed by oxidation. |
Cycloaddition Reactions (e.g., Diels-Alder) Involving the Quinone Moiety
Ortho-benzoquinones are versatile participants in cycloaddition reactions, capable of acting as either a carbodiene, a heterodiene, a dienophile, or a heterodienophile. ias.ac.inias.ac.in The presence of electron-donating morpholino groups at the C4 and C5 positions of the 1,2-benzoquinone significantly influences its reactivity in such transformations. These substituents increase the electron density of the quinone system, making it a more electron-rich diene or heterodiene.
In a [4+2] cycloaddition (Diels-Alder reaction), an electron-rich diene typically reacts with an electron-poor dienophile. Given the electron-rich nature of 4,5-di-morpholin-4-yl- ias.ac.inias.ac.inbenzoquinone, it is expected to react readily with electron-deficient dienophiles such as maleic anhydride, N-substituted maleimides, or acetylenic dienophiles. In such reactions, the benzoquinone would act as the diene component. The cycloaddition could potentially occur across the C3-C6 diene system, leading to the formation of a bicyclic adduct.
Alternatively, the dicarbonyl system of the o-benzoquinone can act as a heterodiene. Reaction with electron-rich alkenes (dienophiles) could lead to the formation of benzodioxin derivatives. ias.ac.in This hetero-Diels-Alder reaction would involve the carbonyl carbons and the adjacent ring carbons (C1 and C2).
The specific mode of cycloaddition and the regioselectivity of the reaction would be governed by a combination of steric and electronic factors, as well as the nature of the dienophile. The bulky morpholine groups would likely direct the incoming dienophile to the less hindered face of the quinone.
Table 3: Potential Cycloaddition Reactions
| Role of Benzoquinone | Dienophile/Diene | Potential Product |
| Carbodiene | Electron-deficient alkene (e.g., maleic anhydride) | Bicyclo[2.2.2]octene derivative |
| Heterodiene | Electron-rich alkene | Benzodioxin derivative |
Applications in Electrocatalysis
While specific studies on the electrocatalytic applications of 4,5-di-morpholin-4-yl- ias.ac.inias.ac.inbenzoquinone are not widely reported, the redox-active nature of the quinone moiety suggests potential in this field. Quinones are known to be effective electron-transfer mediators in various electrochemical processes.
The electrocatalytic reduction of dioxygen is a critical reaction in fuel cells and other energy conversion technologies. Benzoquinone and its derivatives have been investigated as co-electrocatalysts for this reaction. rsc.org The mechanism often involves the formation of a hydroquinone anion that can mediate electron transfer to a metal complex, which in turn reduces oxygen.
Investigation of Molecular Interactions and Enzymatic Inhibition Mechanisms of 4,5 Di Morpholin 4 Yl 1 2 Benzoquinone in Vitro Focus
Interaction with Biological Macromolecules (e.g., Proteins, Enzymes)
The biological activity of many quinone-containing compounds stems from their ability to interact with and modify the function of crucial biological macromolecules, particularly proteins and enzymes. These interactions can occur through various mechanisms, including covalent adduction and redox cycling. For ortho-quinones, their electrophilic nature makes them susceptible to nucleophilic attack from amino acid residues such as cysteine, leading to the formation of covalent protein-quinone adducts. This can result in the alteration of protein structure and function.
Enzyme Inhibition Studies (e.g., 5-Lipoxygenase, NAD(P)H-quinone oxidoreductase)
The inhibitory potential of 4,5-Di-morpholin-4-yl-benzoquinone and related compounds has been a subject of interest, particularly concerning enzymes involved in inflammatory and redox processes.
5-Lipoxygenase (5-LOX): The 5-lipoxygenase pathway is critical in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of 5-LOX is a key strategy for developing anti-inflammatory drugs. While direct studies on 4,5-Di-morpholin-4-yl-benzoquinone are limited, research on related quinone structures suggests potential inhibitory activity. The development of 5-LOX inhibitors faces challenges due to the enzyme's iron-dependent catalytic mechanism and the need for isoform specificity.
NAD(P)H-quinone oxidoreductase (NQO1): NQO1 is a flavoenzyme that plays a crucial role in the detoxification of quinones by catalyzing their two-electron reduction to less reactive hydroquinones. This process can prevent the formation of reactive oxygen species (ROS) and cellular damage. However, some quinones can also act as inhibitors of NQO1. The interaction of quinones with NQO1 is complex and can lead to either cytoprotection or cytotoxicity, depending on the specific compound and cellular context. For instance, some quinones are mechanism-based inhibitors of NQO1, and this inhibition can be an effective anticancer strategy due to the higher expression of NQO1 in cancer cells. Structure-activity relationship studies on flavones have identified key structural features necessary for NQO1 inhibition.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzoquinone derivatives, SAR studies have been instrumental in designing compounds with enhanced potency and selectivity.
For instance, studies on 2,5-diamino-1,4-benzoquinones have demonstrated that a bivalent approach, connecting two aromatic recognition motifs with a benzoquinone spacer, can lead to potent anti-prion compounds. These studies highlight the importance of the spacer and the nature of the aromatic substituents in determining the biological activity. Similarly, SAR studies on 2,5-bis(1-aziridinyl)-p-benzoquinone derivatives have shown a correlation between hydrophilicity and antileukemic activity. The regioselectivity of reactions involving diamines and benzoquinones has been explained by the theory of strain-induced bond localization, which considers the geometry of the reacting molecules. These findings underscore the critical role of substituent positioning and electronic properties in the bioactivity of quinone compounds.
Redox-Dependent Biological Mechanisms
The biological effects of quinones are often intrinsically linked to their redox properties. Quinones can undergo redox cycling, a process involving one-electron reduction to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) radicals. This futile cycling can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.
Cell-Free and Cell-Based Assay Methodologies for Mechanistic Elucidation
A variety of in vitro assays are employed to investigate the mechanisms of action of quinone compounds.
Cell-Free Assays: These assays are used to directly assess the interaction of a compound with a specific molecular target, such as an enzyme, in a controlled environment. For example, the inhibitory activity of compounds against purified enzymes like 5-LOX or NQO1 can be determined using spectrophotometric or fluorometric methods.
Cell-Based Assays: These assays provide a more physiologically relevant context by examining the effects of a compound on intact cells. Common cell-based assays for evaluating quinone activity include:
Cytotoxicity Assays: The APOPercentage™ assay, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, and caspase-3 activation assays are used to assess apoptosis and cell death induced by the compounds.
Reactive Oxygen Species (ROS) Detection: Probes like DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) are used to measure the intracellular generation of ROS, providing insights into the redox cycling activity of the quinone.
Metabolomic and Transcriptomic Analysis: These "omics" approaches provide a global view of the cellular response to a compound. For instance, integrated metabolomic and transcriptomic analysis of human hepatoma (HepG2) cells exposed to halobenzoquinones revealed perturbations in xenobiotic biodegradation, amino acid metabolism, and nucleotide metabolism.
These methodologies are crucial for building a comprehensive understanding of the molecular mechanisms underlying the biological effects of compounds like 4,5-Di-morpholin-4-yl-benzoquinone.
Future Research Directions and Potential Applications in Advanced Materials and Catalysis
Design of Novel Functional Materials Based on 4,5-Di-morpholin-4-yl-benchchem.comresearchgate.netbenzoquinone Scaffolds
The inherent properties of the 4,5-diamino- researchgate.netbenzoquinone framework, of which 4,5-Di-morpholin-4-yl- researchgate.netbenzoquinone is a prime example, make it an attractive building block for a variety of functional materials. The presence of both electron-accepting (quinone) and electron-donating (amino) groups within the same molecule allows for the creation of materials with unique optoelectronic characteristics.
Research into analogous 2,5-diamino-1,4-benzoquinone (B74859) systems has demonstrated their potential in the development of organic semiconductors. These materials often exhibit favorable properties for applications in electronic devices due to their ability to form ordered structures with significant π-π stacking interactions. The specific geometry and electronic nature of the 4,5-disubstituted pattern in the ortho-quinone could lead to novel packing motifs and charge-transport properties.
Furthermore, the reactivity of the benzoquinone core as a Michael acceptor opens avenues for polymerization and the creation of novel electroactive polymers. researchgate.net For instance, polymers incorporating diamino-benzoquinone units have been investigated as high-energy-density electrode materials for environmentally friendly metal-ion batteries. researchgate.net The morpholine (B109124) groups in the target compound could influence the solubility, processability, and electrochemical stability of such polymers.
The synthesis of 4,5-diamino-substituted-1,2-benzoquinones can be achieved in a single step from catechol and the corresponding secondary amine, using a copper complex to stabilize the intermediate. researchgate.net This straightforward synthetic route enhances the accessibility of these scaffolds for material design.
Table 1: Potential Functional Materials Derived from 4,5-Di-morpholin-4-yl- researchgate.netbenzoquinone Scaffolds
| Material Type | Potential Application | Key Structural Feature |
| Organic Semiconductors | Field-Effect Transistors (FETs), Light-Emitting Diodes (LEDs) | π-π stacking of the quinone core |
| Electroactive Polymers | Rechargeable Batteries, Supercapacitors | Reversible redox chemistry of the quinone moiety |
| Charge-Transfer Complexes | Organic Conductors, Molecular Switches | Interaction with electron-donor or -acceptor molecules |
| Functional Dyes | Sensors, Imaging Agents | Intramolecular charge transfer |
Catalytic Applications in Organic Transformations
The redox activity of the quinone moiety suggests that 4,5-Di-morpholin-4-yl- researchgate.netbenzoquinone and its derivatives could serve as catalysts in a range of organic transformations. Quinones are known to act as oxidants and can participate in catalytic cycles involving electron transfer.
While specific catalytic applications of 4,5-Di-morpholin-4-yl- researchgate.netbenzoquinone are not yet extensively documented, the broader class of ortho-quinones is recognized for its utility in organic synthesis. They can act as highly reactive intermediates and are employed in various cycloaddition reactions, including Diels-Alder and dipolar cycloadditions, to construct complex carbocyclic and heterocyclic frameworks. The morpholine substituents can modulate the reactivity and selectivity of these transformations.
Furthermore, the development of peroxidase-catalyzed oxidation and cycloaddition sequences to synthesize benzoxazines highlights the potential for combining the reactivity of quinone derivatives with biocatalysis to achieve greener synthetic routes. acs.org The 4,5-Di-morpholin-4-yl- researchgate.netbenzoquinone scaffold could be explored in similar chemoenzymatic systems.
Table 2: Potential Catalytic Reactions Involving 4,5-Di-morpholin-4-yl- researchgate.netbenzoquinone Derivatives
| Reaction Type | Role of Quinone Derivative | Potential Products |
| Oxidation Reactions | Oxidant/Redox Catalyst | Aldehydes, Ketones, Disulfides |
| Cycloaddition Reactions | Dienophile/Dipolarophile | Polycyclic Aromatic Compounds, Heterocycles |
| Michael Addition | Electrophilic Acceptor | Functionalized Hydroquinones |
| Polymerization | Monomer/Initiator | Conjugated Polymers |
Exploration of Bio-inspired Chemical Systems
The structural and electronic similarities of 4,5-Di-morpholin-4-yl- researchgate.netbenzoquinone to naturally occurring quinones make it a compelling candidate for the development of bio-inspired chemical systems. Quinones are ubiquitous in biological systems, playing crucial roles in electron transport chains, photosynthesis, and as enzyme cofactors.
The study of 4,5-diamino-substituted 1,2-benzoquinones has revealed their potential as antitumor agents, indicating a clear interaction with biological systems. researchgate.net This bioactivity can serve as a starting point for designing new therapeutic agents or biological probes.
Moreover, the field of bio-inspired catalysis offers significant opportunities. For example, research into the oxygen reduction reaction, a critical process in fuel cells and biological respiration, has explored the use of bio-inspired molecular catalysts. Systems incorporating diamino-o-benzoquinone have been mentioned in the context of developing non-precious metal catalysts that mimic the active sites of enzymes. researchgate.netresearchgate.net The well-defined structure of 4,5-Di-morpholin-4-yl- researchgate.netbenzoquinone could be leveraged to create synthetic analogues of metalloenzymes or to develop sensors that respond to biological analytes.
The ability of related quinones to form self-assembling nanostructures further expands their potential in bio-inspired materials science, with applications in drug delivery, tissue engineering, and biosensing. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 4,5-Di-morpholin-4-yl-[1,2]benzoquinone, and how can reaction efficiency be optimized?
The synthesis typically involves nucleophilic substitution on a pre-functionalized [1,2]benzoquinone core. Morpholine groups are introduced via reactions with morpholine derivatives under controlled basic or acidic conditions. Optimization requires monitoring reaction kinetics using techniques like HPLC or TLC to track intermediate formation. Temperature and solvent polarity (e.g., DMF or THF) significantly influence yield due to steric hindrance from the morpholine substituents. Catalytic methods, such as phase-transfer catalysis, may improve efficiency .
Q. How can the redox properties of this compound be experimentally determined?
Cyclic voltammetry (CV) is the primary method for determining redox potentials. The compound’s quinone/hydroquinone couple can be studied in non-aqueous solvents (e.g., acetonitrile) with supporting electrolytes (e.g., TBAPF6). A typical protocol involves sweeping potentials between −1.0 V and +1.0 V (vs. Ag/AgCl) at scan rates of 50–100 mV/s. The midpoint potential () is calculated from the anodic and cathodic peaks. Redox reversibility is assessed via peak separation () .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns and purity. The morpholine protons resonate at δ 2.5–3.5 ppm, while quinoid carbons appear at ~180 ppm.
- IR : Stretching frequencies for C=O (1650–1700 cm) and C-N (1150–1250 cm) validate functional groups.
- MS : High-resolution ESI-MS or MALDI-TOF provides molecular ion confirmation. Fragmentation patterns help identify stability under ionization conditions .
Advanced Research Questions
Q. How does this compound interact with enzymes like urease, and what methodologies can elucidate its inhibition mechanisms?
This compound may act as a competitive inhibitor by binding to thiol groups in enzyme active sites, as seen in urease inactivation by 1,4-benzoquinone derivatives. Techniques include:
Q. What advanced electrochemical methods can monitor real-time quinone generation in catalytic systems?
- Scanning Electrochemical Microscopy (SECM) : Maps spatial distribution of benzoquinone products during enzymatic or chemical reactions. Approach curves (current vs. tip distance) quantify diffusion coefficients () using the Randles-Sevcik equation.
- Microelectrode arrays : Enable multiplexed detection in heterogeneous systems. Calibration requires standard solutions of known (e.g., 2 mM benzoquinone in PBS) .
Q. How does the morpholine substituent influence charge-transfer (CT) complex formation with electron-deficient partners?
The electron-rich morpholine groups enhance CT interactions with acceptors like tetracyanoethylene (TCNE). UV-Vis spectroscopy tracks CT band formation (λ ~400–600 nm). Stability constants () are calculated via Benesi-Hildebrand plots. Substituent effects are modeled using Hammett parameters or DFT calculations (e.g., Gaussian09) to assess frontier molecular orbitals .
Q. What metabolomic approaches detect this compound in biological matrices, and how are interferences mitigated?
- LC-MS/MS : Use reverse-phase columns (C18) with mobile phases (0.1% formic acid in water/acetonitrile). MRM transitions target molecular ions (e.g., m/z 275 → 145).
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges removes matrix interferents like catecholamines. Internal standards (e.g., deuterated analogs) correct for ion suppression .
Methodological Notes for Data Contradictions
- Redox potential variability : Discrepancies in reported values may arise from solvent effects or reference electrode calibration. Standardize measurements using ferrocene/ferrocenium as an internal reference.
- Synthetic yields : Conflicting yields in literature often stem from unoptimized stoichiometry or purification methods. Replicate protocols with rigorous inert atmosphere control (e.g., Schlenk line) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
